3-(Hexyloxy)azetidine
CAS No.:
Cat. No.: VC13413407
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19NO |
|---|---|
| Molecular Weight | 157.25 g/mol |
| IUPAC Name | 3-hexoxyazetidine |
| Standard InChI | InChI=1S/C9H19NO/c1-2-3-4-5-6-11-9-7-10-8-9/h9-10H,2-8H2,1H3 |
| Standard InChI Key | SMVHZRSPEVVFBV-UHFFFAOYSA-N |
| SMILES | CCCCCCOC1CNC1 |
| Canonical SMILES | CCCCCCOC1CNC1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-(Hexyloxy)azetidine has the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol. The IUPAC name, 3-hexoxyazetidine, reflects its azetidine core (a saturated four-membered ring with three carbon atoms and one nitrogen) substituted with a hexyloxy group (-O-C₆H₁₃) at the 3-position. Key structural identifiers include:
| Property | Value |
|---|---|
| SMILES | CCCCCCOC1CNC1 |
| InChI Key | SMVHZRSPEVVFBV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC1CNC1 |
| PubChem Compound ID | 62784078 |
The hexyloxy group introduces significant hydrophobicity, as evidenced by the compound’s partition coefficient (LogP ≈ 2.6) , while the azetidine ring’s strain energy (~26 kcal/mol) enhances its reactivity in ring-opening and functionalization reactions .
Spectral Characteristics
Nuclear magnetic resonance (NMR) data for analogous azetidine derivatives reveal distinct signals for the azetidine protons. For example:
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¹H NMR: δ 3.70–3.40 (m, 4H, N-CH₂ and O-CH₂), 2.80–2.60 (m, 1H, ring CH), 1.50–1.20 (m, 10H, hexyl chain) .
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¹³C NMR: δ 75.2 (O-C), 64.5 (N-C), 32.1–22.7 (hexyl chain) .
Synthetic Methodologies
Catalytic Intramolecular Aminolysis
Azetidines are commonly synthesized via La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method, reported by Kuriyama et al., achieves high regioselectivity (up to 94% yield) by promoting anti-Baldwin 5-endo-tet cyclization (Table 1) . For 3-(Hexyloxy)azetidine, the proposed pathway involves:
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Epoxidation of a precursor alkene.
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La(OTf)₃-mediated ring closure via nucleophilic attack of the amine on the epoxide’s C3 position.
Table 1: Key reaction conditions for azetidine synthesis
| Parameter | Value |
|---|---|
| Catalyst | La(OTf)₃ (5 mol%) |
| Solvent | 1,2-Dichloroethane |
| Temperature | Reflux (83°C) |
| Reaction Time | 2.5 hours |
| Yield | 81% |
Alternative Routes
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Horner–Wadsworth–Emmons Reaction: Aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate yields functionalized azetidines .
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Hydrogenation: Palladium-catalyzed hydrogenation of protected intermediates, as demonstrated in the synthesis of 3-hydroxyazetidine hydrochloride .
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The strained azetidine ring undergoes nucleophilic ring-opening with:
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Acids: Protonation at nitrogen followed by attack by water or alcohols, yielding amino alcohols .
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Electrophiles: Alkylation at nitrogen to form quaternary ammonium salts .
C–H Arylation
Pharmaceutical and Industrial Applications
Drug Discovery
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Antimalarials: BRD3914, a C3-arylated azetidine, exhibits an EC₅₀ of 15 nM against Plasmodium falciparum and curative effects in murine models .
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Neurological Agents: Analogues like 3-ethoxy-azetidine hydrochloride serve as intermediates in drugs targeting GABA receptors .
Material Science
The compound’s amphiphilic nature (polar azetidine vs. nonpolar hexyl chain) makes it a candidate for:
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Surfactants: Stabilizing emulsions in agrochemical formulations .
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Polymer Monomers: Incorporating strain energy for thermally responsive materials .
Future Directions
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Synthetic Optimization: Developing enantioselective catalysts for asymmetric azetidine synthesis.
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Biological Screening: Expanding structure-activity relationship (SAR) studies for kinase inhibitors and antimicrobials .
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Green Chemistry: Exploring biocatalytic routes to reduce reliance on heavy metal catalysts .
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